N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide
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Overview
Description
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is a complex organic compound characterized by the presence of an adamantane moiety, a hexylamino group, and a benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-adamantanecarboxylic acid with hexylamine to form an intermediate amide. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-pressure reactions, use of catalysts, and continuous flow reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents.
Reduction: The carbonyl group in the benzamide structure can be reduced to an alcohol.
Substitution: The hexylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone derivatives, while reduction of the benzamide carbonyl group can produce benzyl alcohol derivatives .
Scientific Research Applications
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the bioactivity of compounds by increasing their stability and reducing toxicity. The hexylamino group can interact with biological receptors, while the benzamide structure may facilitate binding to enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
N-[1-(1-adamantyl)-2-(cyclohexylamino)-2-oxoethyl]benzamide: Similar structure but with a cyclohexylamino group instead of a hexylamino group.
N-[1-(1-adamantyl)-2-(methylamino)-2-oxoethyl]benzamide: Contains a methylamino group instead of a hexylamino group.
Uniqueness
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide is unique due to the presence of the hexylamino group, which can impart different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-(hexylamino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O2/c1-2-3-4-8-11-26-24(29)22(27-23(28)21-9-6-5-7-10-21)25-15-18-12-19(16-25)14-20(13-18)17-25/h5-7,9-10,18-20,22H,2-4,8,11-17H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXUNNDBUWNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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